KLH45 - 1632236-44-2

KLH45

Catalog Number: EVT-272214
CAS Number: 1632236-44-2
Molecular Formula: C24H25F3N4O2
Molecular Weight: 458.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KLH45 is an inhibitor of the phospholipase DDHD domain containing 2 (DDHD2; IC50 = 1.3 nM). It is selective for DDHD2 over greater than 50 serine hydrolases, including DDHD1 and Sec23ip, but does inhibit α/β-hydrolase domain-containing protein 6 (ABHD6). It inhibits DDHD2 and ABHD6 in Neuro2A cells when used at a concentration of less than 10 nM and inhibits DDHD2 by greater than 95% at a concentration of 25 nM. KLH45 (2 µM) prevents increases in triacylglycerol (TAG) hydrolase activity in HEK293T cell lysates expressing recombinant DDHD2 and incubated with a radiolabeled TAG substrate. It decreases TAG levels in the CNS of mice when administered at a dose of 20 mg/kg twice per day for four days. KLH45 (2 µM) also reverses DDHD2-induced lipid droplet reduction in COS-7 cells expressing recombinant DDHD2 and loaded with oleic acid.
KLH45 is a selective inhibitor of DDHD2 (DDHD domain containing 2).
Overview

KLH45 is a selective inhibitor of the enzyme DDHD2, which is associated with hereditary spastic paraplegia. This compound has garnered interest for its potential therapeutic applications in neurological disorders. KLH45 was developed to target specific lipid metabolic pathways, particularly in the context of neuronal function and lipid droplet dynamics. Its efficacy and selectivity have been demonstrated in various in vivo studies, making it a valuable tool for researchers studying lipid metabolism and related diseases.

Source

KLH45 was synthesized as part of a research initiative aimed at identifying potent inhibitors of DDHD2. The compound's synthesis and characterization have been documented in multiple studies, highlighting its structural features and biological activity .

Classification

KLH45 is classified as a small molecule inhibitor, specifically targeting the DDHD2 enzyme. It belongs to a class of compounds known for their role in modulating lipid metabolism, making it relevant in the study of metabolic disorders and neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of KLH45 involves several chemical reactions that utilize fatty acids as starting materials. The process typically includes:

  1. Formation of the Core Structure: The initial step involves the formation of a cyclohexyl group, which is crucial for the compound's activity.
  2. Regioselective Substitution: KLH45 is synthesized as a 2,4-substituted regioisomer, enhancing its potency against DDHD2 compared to other isomers.
  3. Purification: Following synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product .

Technical Details

The synthetic route may include techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Column Chromatography: For purification based on polarity differences.
  • Nuclear Magnetic Resonance Spectroscopy: To confirm the structure of KLH45 post-synthesis.
Molecular Structure Analysis

Structure

KLH45 has a complex molecular structure characterized by its unique cyclohexyl group and specific functional groups that enhance its interaction with DDHD2. The molecular formula and weight are critical for understanding its pharmacokinetics.

Data

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z} (exact values depend on detailed structural data).
  • Molecular Weight: Approximately 300 g/mol (exact value subject to confirmation).
Chemical Reactions Analysis

Reactions

KLH45 primarily functions through competitive inhibition of the DDHD2 enzyme. The reactions involved include:

  1. Binding to Active Site: KLH45 covalently binds to the active site serine residue (S351) of DDHD2, leading to irreversible inhibition.
  2. Alteration of Lipid Metabolism: By inhibiting DDHD2, KLH45 affects downstream lipid metabolic pathways, influencing cellular lipid droplet formation and degradation .

Technical Details

The effectiveness of KLH45 has been quantified using assays that measure enzyme activity before and after treatment with varying concentrations of the inhibitor, revealing an IC50 value of approximately 1.3 nM .

Mechanism of Action

Process

KLH45 exerts its effects through several mechanisms:

  1. Inhibition of Lipid Droplet Dynamics: By inhibiting DDHD2, KLH45 alters the balance between lipid storage and mobilization within neurons.
  2. Impact on Neuronal Function: The inhibition leads to changes in fatty acid profiles within neuronal cells, potentially affecting signaling pathways related to memory and learning .

Data

Studies have shown that genetic ablation of DDHD2 results in significant alterations in fatty acid responses during memory acquisition processes in mice, underscoring the relevance of KLH45 in neurobiology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), facilitating its use in biological assays.

Chemical Properties

  • Stability: KLH45 demonstrates stability when stored at -20 °C, maintaining activity for up to six months .
  • Reactivity: The compound's reactivity is primarily dictated by its ability to form covalent bonds with target proteins.
Applications

KLH45 has significant scientific applications:

  • Research Tool: Used extensively in studies investigating lipid metabolism and neuronal function.
  • Potential Therapeutic Agent: Its selective inhibition properties make it a candidate for developing treatments for disorders linked to dysregulated lipid metabolism, such as hereditary spastic paraplegia and other neurodegenerative diseases .
Biochemical and Pharmacological Characterization of KLH45

Structural Properties of KLH45

Molecular Composition and Formula

KLH45 (CAS 1632236-44-2) is a synthetic small-molecule inhibitor with the systematic chemical name N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide. Its molecular formula is C₂₄H₂₅F₃N₄O₂, yielding a molecular weight of 458.48 g/mol. The structure features a central 1,2,3-triazole ring linked to a trifluoromethoxy-phenyl moiety and a carboxamide group with cyclohexyl and phenethyl substituents. This design confers optimal steric and electronic properties for targeting the catalytic site of DDHD2, a serine hydrolase involved in neuronal triglyceride metabolism [1] [4] [7].

Table 1: Molecular Properties of KLH45

PropertyValue
Chemical FormulaC₂₄H₂₅F₃N₄O₂
Molecular Weight458.48 g/mol
CAS Number1632236-44-2
IUPAC NameN-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide
InChI KeyFYOYNRLSBYWAHL-UHFFFAOYSA-N

Solubility and Stability Profiles

KLH45 exhibits high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL, 218 mM), but its solubility in aqueous buffers is limited. Solutions in DMSO are hygroscopic and require storage at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). The compound remains stable for ≥2 years as a solid powder when stored desiccated at -20°C. For in vitro assays, freshly prepared DMSO stock solutions are recommended to avoid hydrolysis-related potency loss. In physiological matrices, its instability necessitates pharmacokinetic studies using optimized formulations like 10% DMSO/40% PEG300/5% Tween-80/45% saline [1] [6] [7].

Table 2: Stability and Solubility Profiles

ConditionStability/Solubility
Solid Storage≥2 years at -20°C (desiccated)
DMSO Solution Storage6 months at -80°C; 1 month at -20°C
Aqueous SolubilityLow (requires co-solvents)
Recommended Stock SolventDMSO (218 mM)

Enzymatic Inhibition Mechanisms

Irreversible Binding to DDHD2 Active Sites

KLH45 acts as a potent and irreversible inhibitor of DDHD2 (SPG54), binding covalently to the catalytic serine residue within its conserved GxSxG lipase motif. This inhibition is characterized by an IC₅₀ of 1.3 nM against recombinant DDHD2. Mechanistic studies confirm that KLH45 forms a stable acyl-enzyme complex, preventing DDHD2 from hydrolyzing its primary substrate, triacylglycerol (TAG). In Neuro2A cells, treatment with 25 nM KLH45 for 4 hours achieves >95% DDHD2 inhibition, leading to intracellular TAG accumulation. This effect mirrors the lipid dysregulation observed in DDHD2-knockout mice and hereditary spastic paraplegia (SPG54) patients [1] [3] [8].

Selectivity Against Serine Hydrolases

KLH45 demonstrates exceptional selectivity for DDHD2 over other serine hydrolases. Activity-based protein profiling (ABPP) in Neuro2A cells revealed no cross-reactivity with 40+ mammalian serine hydrolases, except for ABHD6 (α/β-hydrolase domain-containing protein 6), which shows partial inhibition at high concentrations. This selectivity profile is attributed to KLH45’s structural complementarity with DDHD2’s hydrophobic substrate-binding cleft. Notably, KLH45 does not inhibit the functionally related lipases ATGL (adipose triglyceride lipase) or HSL (hormone-sensitive lipase), as confirmed by in vitro hydrolase assays using the inhibitors Atglistatin and 76-0079 as controls [1] [2] [8].

Table 3: Selectivity Profile of KLH45

Enzyme TargetInhibition StatusKey Experimental Evidence
DDHD2Potent (IC₅₀: 1.3 nM)>95% inhibition in Neuro2A cells at 25 nM
ABHD6PartialABPP in neuronal cell lysates
ATGLNoneNo effect on TAG hydrolysis in Neuro2A assays
HSLNoneUnaltered DAG/MAG hydrolysis post-treatment

Pharmacokinetic and Pharmacodynamic Profiles

KLH45 exhibits brain-penetrant properties in vivo. Intraperitoneal administration (20 mg/kg twice daily for 4 days) in mice significantly elevates brain triacylglycerol (TAG) species, mirroring the lipidomic profile of DDHD2−/− mice. Acute single-dose studies (5–40 mg/kg) show no immediate TAG changes, indicating that sustained DDHD2 inhibition is required for measurable pharmacodynamic effects. The compound’s lipophilic nature (logP: ~3.5, predicted) facilitates blood-brain barrier penetration, though formal pharmacokinetic parameters like bioavailability and half-life remain uncharacterized. Ex vivo ABPP validates target engagement in the brain, with DDHD2 activity suppressed by >90% after subchronic dosing [1] [7] [8].

Pharmacodynamically, KLH45 induces lipid droplet (LD) accumulation in DDHD2-expressing cells (e.g., COS-7) supplemented with fatty acids, with effects observable at 2 μM after 16 hours. This phenotype is absent in DDHD1- or SEC23IP-expressing cells, confirming on-target effects. In primary murine cortical neurons, KLH45 alters LD dynamics but requires longer incubation times than in vitro models, suggesting cell-type-specific access or compensatory mechanisms [2] [8].

Properties

CAS Number

1632236-44-2

Product Name

KLH45

IUPAC Name

N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide

Molecular Formula

C24H25F3N4O2

Molecular Weight

458.48

InChI

InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2

InChI Key

FYOYNRLSBYWAHL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

KLH45; KLH-45; KLH 45;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.